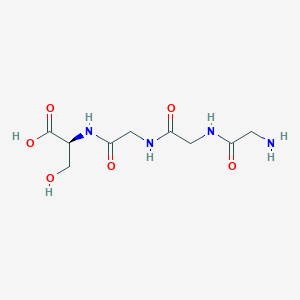
3,8-Dihydroxy-7,10-dimethyl-9-oxo-9,10-dihydroanthracene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8-Dihydroxy-7,10-dimethyl-9-oxo-9,10-dihydroanthracene-2-carboxylic acid is a complex organic compound belonging to the anthracene family This compound is characterized by its unique structure, which includes multiple hydroxyl groups, methyl groups, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dihydroxy-7,10-dimethyl-9-oxo-9,10-dihydroanthracene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the oxidative aromatization of 9,10-dihydroanthracene in the presence of molecular oxygen and activated carbon as a promoter in xylene . This process is followed by further functionalization to introduce the hydroxyl and carboxylic acid groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar oxidative aromatization processes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,8-Dihydroxy-7,10-dimethyl-9-oxo-9,10-dihydroanthracene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the carbonyl group to form alcohols or other reduced forms.
Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions to form esters, ethers, or other derivatives.
Common Reagents and Conditions
Oxidation: Molecular oxygen, activated carbon, and xylene are commonly used for oxidative aromatization.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Acid chlorides, alcohols, and bases are typical reagents for substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
3,8-Dihydroxy-7,10-dimethyl-9-oxo-9,10-dihydroanthracene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 3,8-Dihydroxy-7,10-dimethyl-9-oxo-9,10-dihydroanthracene-2-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl and carboxylic acid groups play crucial roles in these interactions, facilitating binding to specific enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound being studied.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Dihydroanthracene: A precursor in the synthesis of the compound, known for its hydrogen abstraction capabilities.
Methyl 9,10-dihydroxystearate: Another compound with similar hydroxyl groups but different overall structure and properties.
7-hydroxy-1,4a-dimethyl-9-oxo-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid: A structurally related compound with different functional groups and applications.
Uniqueness
3,8-Dihydroxy-7,10-dimethyl-9-oxo-9,10-dihydroanthracene-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various fields of research.
Propiedades
Número CAS |
162112-29-0 |
|---|---|
Fórmula molecular |
C17H14O5 |
Peso molecular |
298.29 g/mol |
Nombre IUPAC |
3,8-dihydroxy-7,10-dimethyl-9-oxo-10H-anthracene-2-carboxylic acid |
InChI |
InChI=1S/C17H14O5/c1-7-3-4-9-8(2)10-6-13(18)12(17(21)22)5-11(10)16(20)14(9)15(7)19/h3-6,8,18-19H,1-2H3,(H,21,22) |
Clave InChI |
BGIVZBXTQZTVHZ-UHFFFAOYSA-N |
SMILES canónico |
CC1C2=C(C(=C(C=C2)C)O)C(=O)C3=CC(=C(C=C13)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


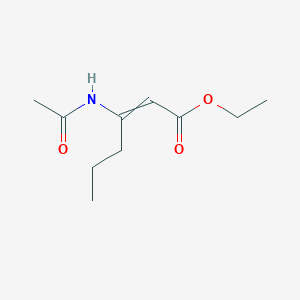


![Ethanol, 2,2'-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis-](/img/structure/B14261598.png)
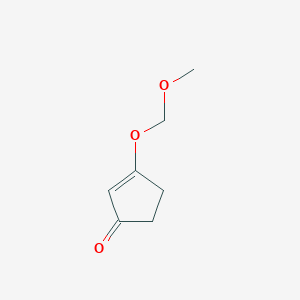
![10-Methyl-10H-thieno[3,2-a]carbazole](/img/structure/B14261620.png)
![1-{[1-(Dodecylsulfanyl)-2-nitroethenyl]sulfanyl}dodecane](/img/structure/B14261625.png)
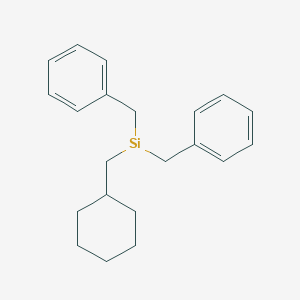
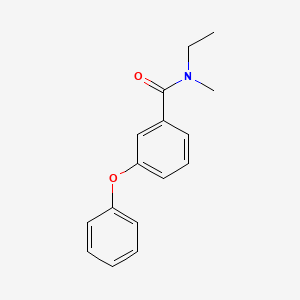
![2-[(S)-Benzenesulfinyl]-1-phenylethan-1-one](/img/structure/B14261649.png)
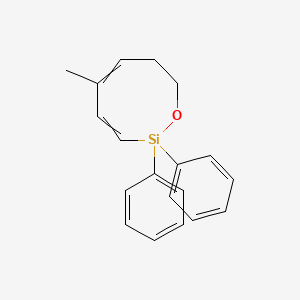
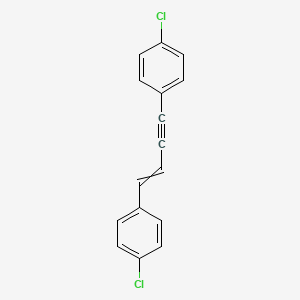
![2-Diazonio-2-{di(propan-2-yl)[(propan-2-yl)oxy]silyl}-1-methoxyethen-1-olate](/img/structure/B14261658.png)
